1-(2-chlorophenyl)-4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine
Description
1-(2-Chlorophenyl)-4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a structurally complex molecule featuring a piperazine core linked to a 2-chlorophenyl group and a 2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl moiety. Its synthesis likely follows pathways analogous to those described for related imidazo[1,2-b]pyridazine derivatives, such as the reaction of 3-amino-6-chloropyridazine with substituted ketones to form the imidazo[1,2-b]pyridazine scaffold, followed by piperazine coupling and functionalization . The 2-chlorophenyl substituent and cyclopropyl group may enhance lipophilicity and influence receptor binding, as seen in structurally similar bioactive compounds .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-15-3-1-2-4-18(15)24-9-11-25(12-10-24)20(27)16-7-8-19-22-17(14-5-6-14)13-26(19)23-16/h1-4,7-8,13-14H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMIBRGQPKQFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine : A six-membered ring containing two nitrogen atoms.
- Imidazo[1,2-b]pyridazine : A fused bicyclic structure that contributes to the compound's biological properties.
- Chlorophenyl Group : Enhances the compound's lipophilicity and potential receptor interactions.
Molecular Formula
- Molecular Formula : C_{16}H_{16}ClN_{5}O
- Molecular Weight : 335.78 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways.
- Receptor Modulation : It can potentially modulate receptors related to neurotransmission and metabolic processes.
Anticancer Activity
Recent studies have indicated that compounds within the imidazo[1,2-b]pyridazine class exhibit promising anticancer properties. For instance:
- In Vitro Studies : The MTT assay has shown that derivatives of imidazo[1,2-b]pyridazines can induce cytotoxic effects on various cancer cell lines, including HEPG2 and HELA cells. Compounds similar to this compound have demonstrated significant antiproliferative effects with EC50 values ranging from 10 μM to 30 μM in different studies .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been evaluated through various methods:
- Minimum Inhibitory Concentration (MIC) : Compounds have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase, which is crucial in treating neurodegenerative diseases .
Case Study 1: Anticancer Evaluation
In a study focused on the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives, one compound exhibited significant cytotoxicity against the HEPG2 cell line. The study utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action, confirming the potential of these compounds as anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of synthesized compounds similar to this compound. Results indicated moderate to strong activity against several bacterial strains, suggesting a broad spectrum of antimicrobial efficacy .
Data Table: Biological Activities Overview
Scientific Research Applications
Antiinflammatory Activity
Recent studies have identified this compound as an inhibitor of interleukin-17A (IL-17A) , a cytokine involved in inflammatory diseases such as psoriasis and rheumatoid arthritis. The ability to modulate immune responses makes it a promising candidate for therapeutic applications in treating autoimmune conditions. In vitro assays have demonstrated that derivatives of this compound can effectively inhibit IL-17A activity, suggesting potential for development into anti-inflammatory drugs.
Anticancer Properties
The compound's structural features suggest potential anticancer activities . Research indicates that imidazo[1,2-b]pyridazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The compound may interact with specific biological targets involved in cancer progression, leading to apoptosis in tumor cells. Molecular docking studies have indicated strong binding affinities with kinases associated with cancer pathways, which could be further explored for drug development .
Kinase Inhibition
The compound has been noted for its ability to inhibit adaptor-associated kinase 1 (AAK1) , which plays a critical role in clathrin-mediated endocytosis and is implicated in various diseases including cancer and neurodegenerative disorders. By modulating AAK1 activity, this compound could provide insights into new therapeutic strategies targeting cellular uptake mechanisms .
Case Study 1: IL-17A Inhibition
In a study focusing on the immunomodulatory effects of imidazo[1,2-b]pyridazine derivatives, researchers synthesized several analogs of 1-(2-chlorophenyl)-4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine. These analogs were evaluated for their ability to inhibit IL-17A production in vitro. Results showed that certain derivatives exhibited up to 70% inhibition at concentrations as low as 10 μM, indicating their potential as therapeutic agents against inflammatory diseases.
Case Study 2: Anticancer Evaluation
Another study investigated the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The results indicated that the compound induced significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like doxorubicin. Further molecular docking studies revealed that the compound binds effectively to tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of piperazine-linked imidazo[1,2-b]pyridazines, which exhibit diverse pharmacological activities. Below is a detailed comparison with key analogs:
Substituent Variations on the Imidazo[1,2-b]pyridazine Core
Key Observations :
- The cyclopropyl group in the target compound may confer metabolic stability compared to bulkier aryl substituents (e.g., 4-chlorophenyl in derivatives) .
- The 2-chlorophenyl group enhances π-π stacking interactions in receptor binding, as seen in analogs like 1-(2-chlorophenyl)piperazine hydrochloride (), which is a common pharmacophore in serotonin receptor modulators .
- In contrast, the 2-fluorobenzyl substituent in ’s compound exhibits distinct antitumor activity, suggesting substituent polarity and size critically influence target selectivity .
Piperazine Functionalization
The acylated piperazine moiety in the target compound (via a carbonyl linkage) contrasts with sulfonamide or alkyl-linked derivatives (). Acylation typically improves membrane permeability, while sulfonamides enhance solubility and hydrogen-bonding capacity . For example:
Pharmacological and Structural Insights
Anticancer Potential
The imidazo[1,2-b]pyridazine scaffold is associated with kinase inhibition (e.g., ponatinib, a Bcr-Abl inhibitor synthesized from 6-chloro-3-aminopyridazine in ) .
Conformational Analysis
X-ray crystallography of related compounds (e.g., 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) reveals that the piperazine chair conformation and dihedral angles between substituents (e.g., 78.27° for fluorophenyl vs. piperazine in ) dictate binding to targets like CCR1 or serotonin receptors . The target compound’s cyclopropyl group may enforce similar conformational rigidity, optimizing receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
